4-(dimethylamino)-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide
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Description
4-(dimethylamino)-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide, also known as ODQ, is a potent and selective inhibitor of soluble guanylyl cyclase (sGC). It has been extensively studied for its role in regulating the nitric oxide (NO) signaling pathway, which plays a crucial role in cardiovascular and neuronal functions.
Scientific Research Applications
Cytotoxic Agents and Clinical Trials
Dimethylamino benzamide derivatives, such as N-[2-(Dimethylamino)ethyl]acridine-4-carboxamide (DACA), have been studied for their potential as DNA-intercalating drugs with cytotoxic action against solid tumors. A Phase I study explored DACA's effects, identifying a maximum tolerated dose and highlighting the need for further research to optimize dosing strategies for therapeutic effectiveness (McCrystal et al., 1999; Schofield et al., 1999).
Metabolism and Pharmacokinetics
Studies on the metabolism of DACA in cancer patients undergoing clinical trials have revealed significant insights into its biotransformation and excretion patterns, emphasizing the role of urinary metabolites in understanding drug metabolism and detoxification processes (Schofield et al., 1999). Additionally, research on other related compounds has focused on their pharmacokinetic profiles to inform dosing strategies and enhance therapeutic efficacy, as seen in studies of XR5000, another topoisomerase I and II inhibitor (Propper et al., 2003).
properties
IUPAC Name |
4-(dimethylamino)-N-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2/c1-24(2)18-10-8-17(9-11-18)21(27)22-14-15-25-20(26)13-12-19(23-25)16-6-4-3-5-7-16/h3-13H,14-15H2,1-2H3,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJLKXXTXBJXFJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(dimethylamino)-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide |
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